

Application Notes and Protocols for Ivabradine Hydrochloride in Cell Culture Assays

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Compound of Interest		
Compound Name:	Ivabradine Hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of **Ivabradine Hydrochloride** in various cell culture assays. Ivabradine, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, is primarily known for its role in regulating cardiac pacemaker activity.[1][2][3] However, recent studies have unveiled its potential in other areas, notably in cancer research, by modulating DNA damage repair pathways.[4][5][6]

Mechanism of Action

Ivabradine's primary mechanism of action is the selective inhibition of the If "funny" current in the sinoatrial node of the heart.[1][7][8] This current, carried predominantly by HCN4 channels, is crucial for the spontaneous diastolic depolarization of pacemaker cells, thus regulating heart rate.[1][9] Ivabradine binds to the intracellular side of the HCN channel pore, stabilizing the channel in a closed state and thereby reducing the pacemaker firing rate.[10][11]

In the context of cancer biology, particularly in triple-negative breast cancer (TNBC), ivabradine has been shown to induce endoplasmic reticulum (ER) stress.[4][5][6] This leads to the activation of the transcription factor ATF6, which in turn upregulates the expression of FBXO24. [4][5][6] FBXO24 then mediates the ubiquitination and subsequent degradation of the RAD51 protein, a key component of the homologous recombination DNA repair pathway.[4][5][6] This reduction in RAD51 sensitizes cancer cells to PARP inhibitors, creating a synthetic lethal effect. [4][5][6]



Applications in Cell Culture

Ivabradine hydrochloride can be utilized in a variety of in vitro assays to study its effects on different cell types.

- Cardiomyocyte Assays: To investigate its effects on cardiac electrophysiology, particularly the If current, using techniques like patch-clamp.
- Cancer Cell Line Assays: To explore its potential as an anti-cancer agent, often in combination with other drugs like PARP inhibitors. Key assays include cell viability, apoptosis, and DNA damage assays.
- Signaling Pathway Analysis: To dissect the molecular mechanisms underlying its effects in both cardiac and cancer cells using techniques like Western blotting.

Data Presentation

The following tables summarize quantitative data from representative studies on the effects of ivabradine in cell culture.

Table 1: Effect of Ivabradine on HCN Channel Current



Cell Type	Ivabradine Concentration	Assay Type	Observed Effect	Reference
Primary human atrial myocytes	1 μΜ	Patch-clamp	Significant reduction in pacemaker current density	[12]
iPSC-derived cardiomyocytes	10 μΜ	Patch-clamp	Complete elimination of automaticity	[13]
HEK293 cells expressing hHCN4	IC50 ~2.0 μM	Patch-clamp	Dose-dependent block of HCN4 channels	[14]
HEK293 cells expressing mHCN1	IC50 ~0.94 μM	Patch-clamp	Dose-dependent block of HCN1 channels	[14]

Table 2: Synergistic Effect of Ivabradine and Olaparib on Triple-Negative Breast Cancer (TNBC) Cell Viability

Cell Line	lvabradine (µM)	Olaparib (µM)	% Inhibition of Cell Viability	Reference
MDA-MB-231	0.1	5	45.36%	[4]
MDA-MB-453	0.1	5	35.65%	[4]

Table 3: Effect of Ivabradine on Apoptosis-Related Protein Expression in a Murine Model of Chronic Viral Myocarditis



Protein	Treatment Group	Relative Expression Level (Compared to Untreated)	Reference
Bax	Ivabradine	Significantly reduced	[2][7]
Bcl-2	Ivabradine	Higher	[2][7]
Caspase-3	Ivabradine	Apparently reduced	[2][7]

Experimental Protocols Preparation of Ivabradine Hydrochloride Stock Solution

Ivabradine hydrochloride is soluble in water and DMSO.[15]

- · Reagents and Materials:
 - Ivabradine hydrochloride powder (≥98% purity)
 - Sterile Dimethyl Sulfoxide (DMSO) or sterile water
 - Sterile microcentrifuge tubes
- Procedure:
 - To prepare a 10 mM stock solution in DMSO, dissolve 5.05 mg of ivabradine hydrochloride (MW: 505.05 g/mol) in 1 mL of sterile DMSO.
 - 2. Vortex thoroughly to ensure complete dissolution.
 - 3. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - 4. Store the stock solution at -20°C. For aqueous solutions, it is recommended to prepare them fresh and not store for more than one day.[16]

Cell Viability Assay (MTT/MTS Assay)

Methodological & Application





This protocol is adapted from standard MTT/MTS assay procedures and can be used to assess the cytotoxic or anti-proliferative effects of ivabradine.[17][18][19]

- Reagents and Materials:
 - Target cell line (e.g., TNBC cell lines like MDA-MB-231)
 - Complete cell culture medium
 - 96-well cell culture plates
 - Ivabradine hydrochloride stock solution
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
 - Solubilization solution (for MTT assay, e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)
 - Microplate reader
- Procedure:
 - 1. Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
 - 2. The next day, treat the cells with a serial dilution of **ivabradine hydrochloride**. Include untreated control wells and, if applicable, wells with a combination of ivabradine and another drug (e.g., olaparib).
 - 3. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
 - 4. For MTT assay:
 - Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.



- Carefully remove the medium and add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
- 5. For MTS assay:
 - Add 20 μL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.
- 6. Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
- 7. Calculate cell viability as a percentage of the untreated control.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for recording the If current in cardiomyocytes. Specific parameters may need to be optimized for the cell type and recording setup.[3][16]

- Reagents and Materials:
 - Isolated primary cardiomyocytes or iPSC-derived cardiomyocytes
 - Extracellular (bath) solution (e.g., Tyrode's solution)
 - Intracellular (pipette) solution
 - Patch-clamp rig with amplifier, digitizer, and data acquisition software
 - Glass micropipettes
- Example Solution Compositions:
 - Extracellular Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
 - Intracellular Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40
 HEPES (pH adjusted to 7.2 with KOH).[16]
- Procedure:



- 1. Plate the cells on glass coverslips suitable for microscopy.
- 2. Mount the coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.
- 3. Pull glass micropipettes to a resistance of 3-5 M Ω when filled with the intracellular solution.
- 4. Approach a single, healthy-looking cell with the micropipette and form a gigaohm seal.
- 5. Rupture the cell membrane to achieve the whole-cell configuration.
- 6. Apply a voltage-clamp protocol to elicit the If current. A typical protocol involves hyperpolarizing voltage steps from a holding potential of -40 mV to various test potentials (e.g., -50 to -120 mV).
- 7. Record baseline If currents.
- 8. Perfuse the chamber with the extracellular solution containing the desired concentration of **ivabradine hydrochloride**.
- 9. Record the If currents in the presence of ivabradine to determine the extent of inhibition.

Western Blotting for RAD51 Expression

This protocol is designed to assess the effect of ivabradine on the expression levels of RAD51 protein in cancer cell lines.[4][20]

- Reagents and Materials:
 - Treated and untreated cell lysates
 - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
 - BCA protein assay kit
 - SDS-PAGE gels and running buffer
 - Transfer buffer and PVDF or nitrocellulose membranes



- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against RAD51
- Primary antibody against a loading control (e.g., GAPDH or β-actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system
- Procedure:
 - 1. Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
 - 2. Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - 3. Separate the proteins by SDS-PAGE.
 - 4. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - 5. Block the membrane in blocking buffer for 1 hour at room temperature.
 - 6. Incubate the membrane with the primary antibody against RAD51 overnight at 4°C.
 - 7. Wash the membrane with TBST.
 - 8. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - 9. Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- 11. Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.



12. Quantify the band intensities using densitometry software.

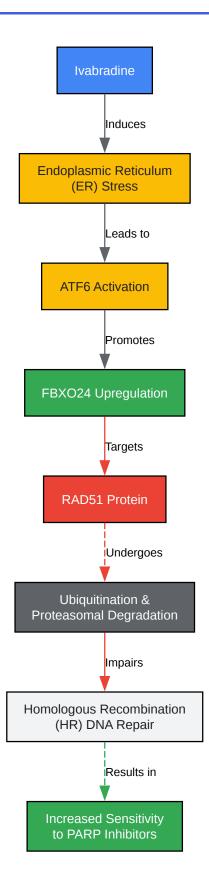
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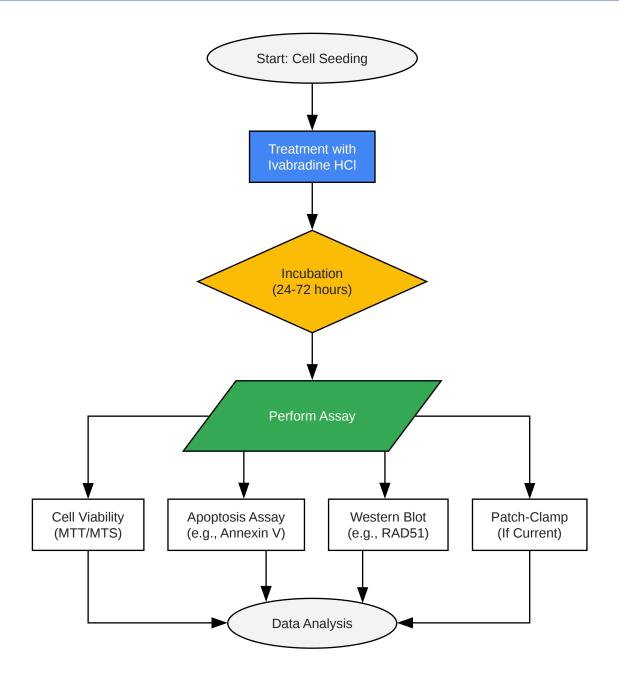
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Caption: Ivabradine's mechanism of action in cardiac pacemaker cells.









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